molecular formula C8H4BrF3O B011636 2-Bromo-5-(trifluoromethyl)benzaldehyde CAS No. 102684-91-3

2-Bromo-5-(trifluoromethyl)benzaldehyde

Cat. No. B011636
M. Wt: 253.02 g/mol
InChI Key: CSOBJYGHQOLWOD-UHFFFAOYSA-N
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Patent
US08524748B2

Procedure details

2-Bromo-5-(trifluoromethyl)benzyl alcohol (2.216 g, 8.69 mmol) and N-methylmorpholine-N-oxide (2.051 g, 17.38 mmol) were combined in CH2Cl2 (44 mL) and MeCN (2.2 mL). Tetrapropylammonium perruthenate (0.311 g, 0.87 mmol) was added, and the reaction was stirred for 20 minutes at room temperature. Once no starting material was seen by analytical tlc, the mixture was concentrated, and the residue was purified by silica gel chromatography to give the title compound.
Quantity
2.216 g
Type
reactant
Reaction Step One
Quantity
2.051 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Four
Quantity
0.311 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH2:4][OH:5].C[N+]1([O-])CCOCC1>C(Cl)Cl.CC#N.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][C:3]=1[CH:4]=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
2.216 g
Type
reactant
Smiles
BrC1=C(CO)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
2.051 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
44 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.2 mL
Type
solvent
Smiles
CC#N
Step Five
Name
Quantity
0.311 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.